molecular formula C12H8ClF2NO2S B5767359 N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B5767359
M. Wt: 303.71 g/mol
InChI Key: INDUQPYVSMYNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide, also known as DBCO-PEG4-amine, is a chemical compound that is widely used in scientific research. This compound has gained popularity due to its unique chemical properties, which make it an ideal tool for various applications in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide is based on its ability to react with azide groups. Azides are commonly used in bioconjugation reactions, and the reaction between azides and N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide results in the formation of a stable triazole linkage. This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide does not have any known biochemical or physiological effects. This compound is primarily used as a tool in scientific research and is not intended for drug use.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide in lab experiments is its ability to react selectively with azide groups. This property makes it an ideal tool for bioconjugation reactions. Furthermore, this compound is stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its cost. N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide is relatively expensive, which can limit its use in certain experiments.

Future Directions

The future directions for N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide include the development of new bioconjugation methods and the optimization of existing methods. Furthermore, researchers are exploring the use of this compound in the development of new imaging agents and drug delivery systems. The potential applications of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide are vast, and future research will undoubtedly uncover new uses for this compound.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide involves a series of chemical reactions. The first step involves the reaction of 3-chloroaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide. The purity of the compound can be increased by recrystallization or column chromatography.

Scientific Research Applications

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide has a wide range of applications in scientific research. One of the primary uses of this compound is in bioconjugation reactions. This compound can be used to attach various biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. This process is essential for the development of biosensors, drug delivery systems, and imaging agents.

properties

IUPAC Name

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(14)4-5-11(12)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDUQPYVSMYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide

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